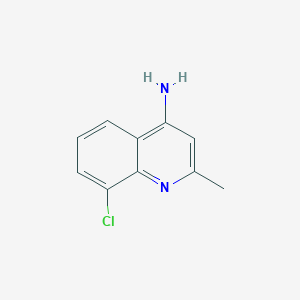

8-Chloro-2-methylquinolin-4-amine

説明

Contextualization within Quinoline (B57606) Chemistry and Medicinal Research

Quinoline, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry. nih.govnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, making them crucial components in the design of new drugs. nih.govfrontiersin.org The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse array of compounds with distinct pharmacological properties. frontiersin.org This adaptability has made quinoline and its analogues a perpetual focus for researchers aiming to develop novel therapeutic agents. nih.gov

The compound 8-Chloro-2-methylquinolin-4-amine belongs to this important class of molecules. Its structure is characterized by a quinoline core with a chlorine atom at the 8-position, a methyl group at the 2-position, and an amine group at the 4-position. Each of these substituents plays a crucial role in defining the molecule's chemical properties and potential biological activity. The presence and position of these functional groups are key determinants in the interaction of the compound with biological targets.

Historical Perspective of 4-Aminoquinoline (B48711) Derivatives in Drug Discovery

The history of 4-aminoquinoline derivatives is deeply intertwined with the fight against malaria. esr.ie Chloroquine (B1663885), a prominent member of this class, was synthesized in 1934 and became a cornerstone in the treatment and prophylaxis of malaria due to its high efficacy and tolerability. esr.ienih.gov The 4-aminoquinoline structure is based on quinine, a natural alkaloid found in the bark of the Cinchona tree. esr.ie

The widespread use of chloroquine, however, led to the emergence of drug-resistant strains of the Plasmodium falciparum parasite, necessitating the development of new 4-aminoquinoline analogues. esr.ienih.gov This spurred extensive research into the structure-activity relationships of these compounds, leading to the creation of derivatives like amodiaquine (B18356) and hydroxychloroquine, which showed activity against chloroquine-resistant strains. esr.ieyoutube.com The core principle of this research involves modifying the 4-aminoquinoline scaffold to enhance efficacy and overcome resistance mechanisms. nih.gov

Research Significance and Potential Applications of this compound

The specific compound, this compound, is of particular interest to researchers due to its unique substitution pattern. The chlorine atom at the 8-position and the methyl group at the 2-position can significantly influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect its biological activity.

While extensive research on this specific molecule is still ongoing, its structural similarity to known bioactive 4-aminoquinolines suggests a range of potential applications. The primary area of investigation for many 4-aminoquinoline derivatives is in the development of antimalarial agents. nih.gov Furthermore, the quinoline scaffold is a known pharmacophore for a variety of other therapeutic areas, including anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govnih.gov Therefore, research into this compound could potentially lead to the discovery of new lead compounds for treating a variety of diseases. The synthesis of novel analogues by modifying the amine group at the 4-position or introducing other substituents on the quinoline ring is a key strategy being explored to unlock the full therapeutic potential of this chemical entity. scholaris.ca

Interactive Data Tables

Below are interactive data tables summarizing the key properties of this compound and related compounds.

Structure

3D Structure

特性

IUPAC Name |

8-chloro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOKCARPGGOSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499343 | |

| Record name | 8-Chloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68017-48-1 | |

| Record name | 8-Chloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity Profiling of 8 Chloro 2 Methylquinolin 4 Amine and Analogues

Antimicrobial Efficacy Studies

Quinoline (B57606) derivatives are recognized for their potential as antimicrobial agents. nih.gov The introduction of various substituents onto the quinoline ring can significantly influence their spectrum of activity and potency.

Antibacterial Activity

The antibacterial properties of quinoline analogues have been investigated against a range of both Gram-positive and Gram-negative bacteria.

Research has shown that certain quinoline derivatives exhibit notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a novel 8-hydroxyquinoline (B1678124) derivative, PH176, was evaluated for its antibacterial effect against 38 Staphylococcus aureus clinical isolates. nih.gov The study determined the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a bacterium.

In a separate study, a series of quinoxaline-based compounds, which are bioisosteres of quinolines, were synthesized and tested. nih.gov Several of these compounds displayed good to moderate antibacterial activity against S. aureus and MRSA. nih.gov Specifically, compounds 5m–5p in the study showed MICs ranging from 4–16 μg/mL against S. aureus and 8–32 μg/mL against MRSA. nih.gov Another study highlighted a novel 8-chloroquinolone derivative that demonstrated extremely potent antibacterial activities against Gram-positive bacteria, being significantly more potent than trovafloxacin (B114552) against clinical isolates of Streptococcus pneumoniae and MRSA. nih.gov

The antibacterial activity of 8-hydroxyquinoline derivatives against Staphylococcus aureus has also been a subject of interest. One study reported the preparation of such derivatives and found that 5,7-dibromo-2-methylquinolin-8-ol showed a minimum inhibitory concentration of 6.25μg/mL against S. aureus. nih.gov Furthermore, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net

| Compound/Analogue | Bacterial Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| PH176 (8-hydroxyquinoline derivative) | Staphylococcus aureus (clinical isolates) | MIC50: 16, MIC90: 32 | nih.gov |

| Quinoxaline-based compounds (5m-5p) | S. aureus | 4–16 | nih.gov |

| Quinoxaline-based compounds (5m-5p) | MRSA | 8–32 | nih.gov |

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | MRSA | 128 times more potent than trovafloxacin | nih.gov |

| 5,7-dibromo-2-methylquinolin-8-ol | S. aureus | 6.25 | nih.gov |

The efficacy of quinoline analogues extends to Gram-negative bacteria such as Escherichia coli. In the study of quinoxaline-based compounds, derivatives 5m–5p exhibited antibacterial activity against E. coli with MICs ranging from 4–32 μg/mL. nih.gov One particular compound, 5p, was identified as a potent broad-spectrum agent, demonstrating strong inhibitory effects against a range of bacterial strains, including E. coli. nih.gov Further investigation into the mechanism of action revealed that compound 5p compromises the structural integrity of the bacterial cell membrane. nih.gov

Another study focused on a novel 8-chloroquinolone derivative which showed extremely potent antibacterial activities against Gram-negative bacteria as well. nih.gov Additionally, research on antimicrobial peptides (AMPs) has led to the development of derivatives of GW-Q4, which have shown effective antibacterial activities against multidrug-resistant enterotoxigenic E. coli (ETEC), with MIC values around 2–32 μg/mL. mdpi.com

| Compound/Analogue | Bacterial Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinoxaline-based compounds (5m-5p) | E. coli | 4–32 | nih.gov |

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Gram-negative bacteria | Extremely potent | nih.gov |

| GW-Q4 derivatives (AMPs) | MDR ETEC | 2–32 | mdpi.com |

MIC values are a standard measure of the in vitro effectiveness of an antimicrobial agent. For a new 8-hydroxyquinoline derivative, PH176, the MIC50 and MIC90 against S. aureus clinical isolates were found to be 16 and 32 μg/ml, respectively. nih.gov A series of quinoxaline-based compounds (5a–5p) were screened for their antimicrobial activity, with compounds 5m–5p showing MICs of 4–16 μg/mL against S. aureus, 8–32 μg/mL against B. subtilis, 8–32 μg/mL against MRSA, and 4–32 μg/mL against E. coli. nih.gov

Antifungal Activity (e.g., Aspergillus niger, Aspergillus flavus)

In addition to antibacterial effects, quinoline derivatives have been evaluated for their antifungal properties. A study on 2-methyl-8-quinolinol and its substituted derivatives tested their in vitro antifungal activity against five fungi, including Aspergillus niger. nih.gov The results indicated that the 5,7-dichloro and 5,7-dibromo derivatives were the most fungitoxic among the tested compounds. nih.gov Generally, the 2-methyl analogues were found to be less active than the corresponding 8-quinolinols, with the exception of the 5,7-dichloro, 5,7-dibromo, and 5-iodo-2-methyl-8-quinolinol derivatives. nih.gov

Research into novel antifungal agents has identified compounds with potent activity against Aspergillus species. For example, SCY-078 has shown promising potency against the Aspergillus spp. complex, with MEC90/MIC90 values remaining below 0.5 µg/mL for species like A. fumigatus, A. terreus, A. flavus, and A. niger. nih.gov Another compound, T-2307, exhibited broad-spectrum activity against clinically relevant fungi, with MICs against Aspergillus spp. ranging from 0.0156 to 1 μg/mL. nih.gov

| Compound/Analogue | Fungal Strain | Activity/MIC (μg/mL) | Reference |

|---|---|---|---|

| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger | Most fungitoxic | nih.gov |

| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger | Most fungitoxic | nih.gov |

| SCY-078 | A. flavus | 0.12 | nih.gov |

| SCY-078 | A. niger | 0.06 | nih.gov |

| T-2307 | Aspergillus spp. | 0.0156–1 | nih.gov |

Anticancer and Antiproliferative Investigations

The therapeutic potential of quinoline derivatives extends to oncology, with numerous studies investigating their anticancer and antiproliferative activities. The core structure of quinoline is a key component in several anticancer agents. nih.gov

Research into 4-aminoquinoline (B48711) derivatives has identified compounds with promising antigrowth and antiproliferation activity against cancer cells. nih.gov For instance, compounds 8, 13, 14, 16, 21, 22, 26, 35, 40, and 42 from one study showed stronger activity against cancer cells than non-cancer cells. nih.gov Structure-activity relationship (SAR) analysis suggested that derivatives from the 1,3-diamino propane-linked 7-chloro-4-aminoquinoline ring system generally exhibited better antigrowth activity on breast cancer cells. nih.gov

Furthermore, amino- and chloro-8-hydroxyquinolines and their copper complexes have been shown to act as proteasome inhibitors and induce apoptosis in human ovarian and lung cancer cells. nih.gov These compounds inhibit the chymotrypsin-like activity of the proteasome in a concentration-dependent manner. nih.gov The addition of copper(II) ions was found to increase the activity of most of the 8-hydroxyquinoline derivatives studied. nih.gov

A series of new 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for their anticancer activity against several cancer cell lines. mdpi.com One of the compounds, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h), demonstrated significant anticancer activity against specific cancer cell lines at a concentration of 10 µM. mdpi.com

| Compound/Analogue | Cell Line | Activity | Reference |

|---|---|---|---|

| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) | Cancer cells | Promising antigrowth/antiproliferation | nih.gov |

| Amino- and chloro-8-hydroxyquinolines | Human ovarian (A2780) and lung (A549) cancer cells | Inhibit chymotrypsin-like activity of proteasome, induce apoptosis | nih.gov |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19, NCI-H460, SNB-75 | Significant anticancer activity at 10 µM | mdpi.com |

Inhibition Concentration (IC50) Analysis

Consistent with the absence of direct cytotoxicity data, there are no published studies detailing the 50% inhibitory concentration (IC50) values for 8-Chloro-2-methylquinolin-4-amine against MCF-7, HepG2, HCT116, or A549 cancer cell lines.

For related compounds, such as certain 8-aminoquinoline (B160924) glycoconjugates, IC50 values have been determined against HCT116 and MCF-7 cells, with results varying based on the specific chemical modifications. nih.gov For example, one of the most active 8-aminoquinoline glycoconjugates, compound 17, displayed an IC50 value of 78.1 ± 9.3 µM against MCF-7 cells. nih.gov However, such data is specific to the tested analogues and does not represent the IC50 of this compound.

Antimalarial and Antiplasmodial Research

The 8-aminoquinoline class of compounds is historically significant in antimalarial drug discovery, with primaquine (B1584692) being a key example used for treating the latent liver stages of Plasmodium vivax. nih.gov These compounds are known to have broad activity against various stages of the malaria parasite. nih.gov

Efficacy against Plasmodium falciparum Strains

Despite the known antimalarial potential of the 8-aminoquinoline scaffold, specific data on the efficacy of this compound against strains of Plasmodium falciparum are not available in the current body of scientific literature. Research has been conducted on various analogues, for example, evaluating the activity of certain 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines against Plasmodium berghei and Plasmodium cynomolgi. nih.gov However, these findings are not directly applicable to this compound and its activity against P. falciparum.

Enzyme Inhibition Studies

The ability of quinoline-based compounds to interact with and inhibit various enzymes is an active area of research.

NAD-Hydrolyzing Enzyme CD38 Inhibition

There is no specific published research demonstrating the inhibitory effect of this compound on the NAD-hydrolyzing enzyme CD38. While research has identified certain 4-amino-8-quinoline carboxamides as potent inhibitors of human CD38, these are structurally distinct from this compound.

Modulation of Other Relevant Enzymatic Pathways

Currently, there is a lack of available scientific literature investigating the modulatory effects of this compound on other specific enzymatic pathways. While some 8-substituted quinoline-2-carboxamides have been evaluated as carbonic anhydrase inhibitors, these studies did not include this compound. researchgate.netnih.gov

Anti-Tuberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. The quinoline core has been a fruitful starting point for the development of such compounds.

While direct studies on this compound are limited, extensive research on its analogues demonstrates the potent bactericidal activity of the quinoline class against M. tuberculosis. For instance, the monohalogenated 8-hydroxyquinoline, cloxyquin (5-chloroquinolin-8-ol), has shown significant in vitro activity against numerous clinical isolates of M. tuberculosis, including multidrug-resistant strains. nih.gov The minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates were found to be 0.125 µg/ml and 0.25 µg/ml, respectively. nih.gov

Table 1: In Vitro Activity of Cloxyquin Against Mycobacterium tuberculosis Clinical Isolates An interactive data table. Click on headers to sort.

| Strain Type | Number of Isolates | MIC Range (µg/ml) | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) |

|---|---|---|---|---|

| Drug-Sensitive | 75 | 0.062 - 0.25 | 0.125 | 0.25 |

| Drug-Resistant | 45 | 0.062 - 0.25 | 0.125 | 0.25 |

| MDR | 30 | 0.125 - 0.25 | 0.125 | 0.25 |

Source: Adapted from research on the in vitro activities of cloxyquin. nih.gov

The mechanism for some analogues, specifically the 8-hydroxyquinoline (8HQ) series, is believed to involve their function as copper ionophores. nih.gov These compounds are thought to complex with copper ions and transport them into the mycobacterial cell, leading to copper-mediated toxicity and cell death. nih.gov Further research into related scaffolds has identified 6-hydrogen-8-methylquinolones that are active against both replicating and non-replicating M. tuberculosis. nih.gov Another novel quinoline derivative was found to inhibit the crucial cell division protein FtsZ, highlighting the diverse mechanisms through which this chemical class can exert its antitubercular effects. nih.gov

A primary and validated target for quinoline-based antitubercular drugs is the F_oF_i-ATP synthase, an essential enzyme for energy production in M. tuberculosis. The diarylquinoline drug bedaquiline, which was approved for the treatment of MDR-TB, functions by inhibiting this enzyme. nih.gov This has spurred significant interest in discovering new quinoline derivatives with the same mechanism of action. nih.govmdpi.com

Quantitative structure-activity relationship (QSAR) studies have been conducted on various series of substituted quinolines to understand the physicochemical properties that govern their ATP synthase inhibitory activity. nih.gov These studies help in the rational design of new analogues with enhanced potency. The findings suggest that ATP synthase is a key target for the antitubercular activity of the broader quinoline class, making it a plausible, though not yet confirmed, mechanism for analogues of this compound. nih.gov

Central Nervous System (CNS) Activities

Beyond anti-infective properties, quinoline derivatives have been explored for their potential to modulate central nervous system targets, including those involved in mood disorders.

Analogues of the title compound have been synthesized and evaluated for antidepressant-like activity. In one study, a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl] amine derivatives, which are close structural analogues, were assessed using the forced swim test in rats, a standard behavioral model for screening potential antidepressant drugs. nih.gov Several compounds in this series were found to significantly reduce the duration of immobility, an effect indicative of antidepressant potential. nih.gov

Table 2: Antidepressant-like Activity of 2-Chloro-8-methylquinoline (B1592087) Amine Analogues An interactive data table. Click on headers to sort.

| Compound ID | Immobility Time (seconds, Mean ± SEM) | % Decrease in Immobility |

|---|---|---|

| Control | 134.16 ± 2.96 | - |

| Clomipramine (20 mg/kg) | 68.33 ± 2.19 | 49.07% |

| 4b | 78.16 ± 3.42** | 41.74% |

| 4c | 76.50 ± 2.75** | 42.98% |

| 4d | 80.16 ± 2.47** | 40.25% |

| 4e | 72.00 ± 2.86** | 46.33% |

| 4i | 82.16 ± 2.99** | 38.76% |

| 4o | 79.33 ± 2.80** | 40.87% |

Data represents effect at a 100 mg/kg dose. **P<0.01 compared to control. Source: Adapted from a study on synthesized 2-chloro-8-methylquinoline amine derivatives. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.gov Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a well-established mechanism for treating depression. nih.govnih.gov

The same 2-chloro-8-methylquinoline amine derivatives that showed antidepressant effects were also tested for their in-vitro MAO inhibitory activity. nih.gov Furthermore, the broader class of 8-aminoquinolines has been shown to interact with and inhibit human MAO-A and MAO-B, with some derivatives demonstrating selectivity for one isoform over the other. mdpi.com For example, racemic NPC1161, an 8-aminoquinoline, was a potent inhibitor of both enzymes with a 3.7-fold selectivity for MAO-B. mdpi.com These findings suggest that MAO inhibition is a potential mechanism contributing to the antidepressant effects observed in this class of compounds.

The γ-aminobutyric acid (GABA) system, particularly the GABA_A receptor, is the primary inhibitory neurotransmitter system in the central nervous system and a target for many anxiolytic and sedative drugs. A review of the available scientific literature indicates a lack of studies investigating the direct interaction of this compound or its close structural analogues with GABA receptors. While various natural and synthetic compounds are known to modulate GABA_A receptors, this specific quinoline series has not been reported in such a context. mdpi.commdpi.com

Antioxidant and Cytoprotective Potentials

Research into the antioxidant properties of quinoline derivatives has shown that their ability to scavenge free radicals is a key aspect of their therapeutic potential. researchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of degenerative diseases. psu.edu

A study on synthetic 2-chloro-8-methylquinoline imides, which are structurally related to this compound, demonstrated significant antioxidant activity. psu.edu The antioxidant potential of these compounds was evaluated using various in vitro assays, including DPPH free radical scavenging, microsomal lipid peroxidation inhibition, and reducing power assays. psu.edu

The findings from this study indicated that the antioxidant capacity of these quinoline derivatives is influenced by their chemical structure. psu.edu Specifically, the presence and nature of substituent groups on the benzoyl chloride moiety coupled to the 2-chloro-8-methylquinoline core played a crucial role. psu.edu For instance, an analogue bearing three hydroxyl groups exhibited predominant activity in inhibiting lipid peroxidation of liver microsomes. psu.edu This aligns with broader research indicating that the number and position of hydroxyl groups on aromatic rings can significantly enhance antioxidant potential. mdpi.com

The reducing power of these compounds, a key indicator of their potential antioxidant activity, was also found to be significant. psu.edu One of the synthesized compounds, in particular, showed a marked ability to reduce Fe³⁺ to Fe²⁺. psu.edu

The following tables summarize the antioxidant activity of the synthesized 2-chloro-8-methylquinoline imides from the aforementioned study.

Table 1: DPPH Radical Scavenging Activity of 2-chloro-8-methylquinoline Imides This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | Concentration (µM) for 50% Inhibition (IC₅₀) |

|---|---|

| 2a | Moderate Activity |

| 2d | Good Activity |

| 2e | Good Activity |

| 2f | Predominant Activity |

Data sourced from a study on 2-chloro-8-methylquinoline imides. psu.edu

Table 2: Inhibition of Microsomal Lipid Peroxidation by 2-chloro-8-methylquinoline Imides This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | Concentration (µM) for 50% Inhibition (IC₅₀) |

|---|---|

| 2f | Dominant Inhibition |

Data sourced from a study on 2-chloro-8-methylquinoline imides. psu.edu

While direct studies on the cytoprotective effects of this compound are limited, research on related 8-hydroxyquinoline (8-HQ) derivatives has shown significant cytoprotective potential. nih.gov A library of 8-HQ Betti products was synthesized and evaluated for their ability to protect glioblastoma cells, serving as a model for neuroprotection. nih.gov The findings revealed that certain substitution patterns on the 8-HQ scaffold led to potent cytoprotective activity. nih.gov For example, the combination of 4-chlorobenzaldehydes, 4-methyl-2-amino-pyrimidine, and 8-HQ resulted in a highly potent derivative. nih.gov This suggests that the quinoline core, with appropriate substitutions, can be optimized for cytoprotective applications, particularly in the context of neurodegenerative diseases. nih.gov

The collective evidence strongly suggests that the quinoline framework, as exemplified by the analogues of this compound, is a promising scaffold for the development of compounds with significant antioxidant and cytoprotective properties. The structure-activity relationships observed in these studies provide a valuable roadmap for the design of new and more effective therapeutic agents.

Structure Activity Relationships Sar and Mechanism of Action Moa Elucidation

Substituent Effects on Biological Activity

The biological profile of 8-Chloro-2-methylquinolin-4-amine is intricately linked to the nature and position of its substituents on the quinoline (B57606) scaffold. The interplay between the chloro, methyl, and amino groups defines its interaction with biological targets.

Influence of Halogenation (e.g., Chlorine at Position 8)

The presence of a halogen, such as chlorine, at the 8-position of the quinoline ring can significantly modulate the compound's physicochemical properties and, consequently, its biological activity. researchgate.net Halogenation can enhance lipophilicity, which may improve membrane permeability and cellular uptake. nih.gov The electron-withdrawing nature of chlorine can also influence the electronic distribution within the quinoline ring, potentially affecting its binding affinity to target proteins. rsc.org Studies on related quinoline derivatives have shown that halogenation can be a critical determinant of activity. researchgate.net For instance, the introduction of a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org The position of the halogen is also crucial; for example, in some series, a chlorine at the 7-position is important for anti-inflammatory and antiplasmodial activities. rsc.orgresearchgate.net While direct data on the 8-chloro substituent of the title compound is limited, the general principles of halogenation in quinolines suggest it plays a key role in modulating its biological profile.

Impact of Methyl and Other Alkyl Groups (e.g., at Position 2)

The methyl group at the 2-position of the quinoline ring also exerts a significant influence on the molecule's activity. Alkyl groups can affect the steric and electronic properties of the compound. The 2-position is part of the pyridine (B92270) ring of the quinoline system, and substitution here can impact the pKa of the ring nitrogen. In some quinoline-based compounds, a methyl group at the 2-position has been associated with enhanced biological effects. For instance, in certain series of quinoline derivatives, the presence of a methyl group at the C-2 position was found to be favorable for activity. Conversely, its absence or replacement with other groups can lead to a decrease or alteration of the biological response.

Role of Amino Functionality at Position 4

The 4-amino group is a well-established pharmacophore in many biologically active quinolines, most notably in antimalarial drugs like chloroquine (B1663885). nih.gov This group is often crucial for the compound's mechanism of action, frequently participating in key hydrogen bonding interactions with the target molecule. researchgate.net The basicity of the 4-amino group, which can be modulated by other substituents on the quinoline ring, is often critical for activity. nih.gov It allows the molecule to accumulate in acidic cellular compartments, such as the parasite's food vacuole in the case of antimalarials. nih.govnih.gov The amino group can also serve as a handle for further derivatization to modulate the compound's properties.

Effects of Substituents at Other Quinoline Ring Positions (e.g., 7-position)

While the focus is on this compound, it is informative to consider the effects of substituents at other positions to understand the broader SAR of quinolines. The 7-position, in particular, has been extensively studied. For many 4-aminoquinolines, an electron-withdrawing group at the 7-position, such as chlorine, is crucial for antiplasmodial activity. researchgate.netnih.gov This substituent influences the pKa of the quinoline nitrogen and the side chain amino group, which in turn affects drug accumulation and target interaction. nih.gov In contrast, electron-donating groups at the 7-position can sometimes be beneficial for other activities, highlighting the nuanced role of substituent effects. nih.gov

Table 1: General Influence of Substituents on the Biological Activity of Quinoline Derivatives

| Position | Substituent | General Effect on Biological Activity | Reference |

| 8 | Chloro | Can enhance lipophilicity and modulate electronic properties. | researchgate.netnih.gov |

| 2 | Methyl | Can influence steric and electronic properties, potentially enhancing activity. | |

| 4 | Amino | Often a key pharmacophore, involved in hydrogen bonding and crucial for activity. | nih.govresearchgate.net |

| 7 | Chloro | Frequently enhances antiplasmodial activity by modulating pKa. | researchgate.netnih.gov |

| 7 | Electron-donating groups | Can be favorable for certain biological activities. | nih.gov |

Molecular Interactions and Binding Mechanisms

The biological activity of this compound is ultimately determined by its molecular interactions with its biological target. These interactions are a composite of various non-covalent forces.

Ligand-Target Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Halogen Contacts, Pi-Alkyl Interactions)

Hydrogen Bonding: The 4-amino group and the quinoline nitrogen are potential sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. These interactions are often critical for anchoring the ligand in the binding pocket of a target protein. researchgate.net

Halogen Contacts: The chlorine atom at the 8-position can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region. This can contribute to the binding affinity and specificity of the compound.

Pi-Alkyl and Pi-Pi Interactions: The quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues in the target protein. rsc.org Additionally, π-alkyl interactions can occur between the aromatic ring and alkyl side chains of amino acids.

Table 2: Potential Molecular Interactions of this compound

| Interacting Group of Compound | Type of Interaction | Potential Interacting Partner in Target |

| 4-Amino group | Hydrogen Bond Donor | Carbonyl backbone, acidic amino acid residues |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Amide protons, hydroxyl groups |

| Quinoline Ring | π-π Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Methyl Group | Hydrophobic Interaction, Pi-Alkyl Interaction | Hydrophobic pockets, aromatic residues |

| Chlorine Atom | Halogen Bond, Hydrophobic Interaction | Electron-rich atoms (e.g., O, N), hydrophobic pockets |

Specificity and Selectivity Profiling

The specificity and selectivity of 4-aminoquinoline (B48711) derivatives are intricately linked to the substitution patterns on the quinoline core. While specific profiling data for this compound is not extensively detailed in the available literature, comprehensive structure-activity relationship (SAR) studies on analogous compounds provide significant insights.

The 4-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs like chloroquine. cdnsciencepub.comcdnsciencepub.com Research into novel antimalarials has shown that structural modifications are crucial for activity against drug-resistant strains. nih.gov For instance, SAR studies on a series of 4-aminoquinoline antimalarials revealed that modifications to the alkyl groups on the basic nitrogen of the side chain are important for potency against chloroquine-resistant Plasmodium falciparum. nih.gov

The synthesis of various 2- and 8-substituted 4-amino-7-chloroquinolines has demonstrated that the 4-position chloro group is readily substituted, allowing for the creation of diverse analogs. cdnsciencepub.comcdnsciencepub.com This synthetic accessibility underpins the exploration of this chemical space for various biological targets. However, certain functionalities, such as ketones and nitro groups, have been found to be incompatible with some coupling conditions used to modify the quinoline core. cdnsciencepub.com

Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Analogs This table presents data for compounds structurally related to this compound to illustrate structure-activity relationships.

| Compound | Description | IC50 vs. P. falciparum (W2, CQ-resistant strain) | Reference |

|---|---|---|---|

| Chloroquine (CQ) | Reference 4-aminoquinoline antimalarial | 382 nM | nih.gov |

| Compound 4 | 4-Aminoquinoline analog | 17.3 nM | nih.gov |

| Compound 18 | 4-Aminoquinoline analog | 5.6 nM | nih.gov |

Pathway Modulation and Cellular Effects

PI3K/Akt/mTOR Pathway Modulation in Cancer

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers. nih.govnih.gov Consequently, it has become a major target for cancer therapy. nih.govnih.govresearchgate.net While direct studies on this compound are limited, research on closely related 4-aminoquinoline derivatives demonstrates a clear potential for modulating this pathway.

A study investigating the combination of Akt inhibitors with chloroquine analogs found that certain 4-aminoquinoline derivatives could significantly sensitize cancer cells to the killing effects of Akt inhibition. nih.gov Specifically, the compound N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was highly effective in enhancing cell death in breast cancer cell lines when combined with an Akt inhibitor, with minimal toxicity to non-cancer cells. nih.gov Structural analysis from this study suggests that the 4-aminoquinoline scaffold and the dimethylamino functionality of the side chain are important for this sensitizing activity. nih.gov This indicates that compounds based on the 4-aminoquinoline core can interfere with cellular responses mediated by the Akt pathway, potentially by disrupting processes like autophagy, which cancer cells use as a survival mechanism.

Interaction with Penicillin Binding Protein (PBP2a) in Antibacterial Activity

Penicillin-Binding Protein 2a (PBP2a) is a key enzyme responsible for the broad-spectrum β-lactam resistance observed in methicillin-resistant Staphylococcus aureus (MRSA). It functions by taking over the cell wall synthesis duties of other PBPs that are inhibited by β-lactam antibiotics.

There is no information available in the reviewed literature to suggest that this compound or its close structural analogs exert their antibacterial activity through the inhibition of PBP2a. The antibacterial mechanisms for some related heterocyclic compounds, such as quinoxalines, have been shown to involve the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and cell death. nih.gov This represents a different mechanism of action from the inhibition of PBP2a.

Mechanisms of CD38 Enzyme Inhibition

The ectoenzyme CD38 is a critical regulator of cellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and a target for various diseases. researchgate.netnih.gov Research has led to the discovery of 4-amino-8-quinoline carboxamides as novel, potent inhibitors of CD38. researchgate.netnih.gov These compounds are structurally very similar to this compound, differing primarily at the 8-position, which bears a carboxamide group instead of a chlorine atom.

A systematic exploration of the structure-activity relationships of these 4-amino-8-quinoline carboxamides revealed that substitutions at the 4-, 6-, and 8-positions of the quinoline ring are critical for inhibitory potency. researchgate.netnih.gov Starting from a micromolar screening hit, researchers developed analogs with 10- to 100-fold greater potency against human CD38. researchgate.netnih.gov X-ray co-crystal structures of inhibitors complexed with CD38 revealed the specific interactions driving this inhibition. researchgate.net The development of these potent and selective small-molecule inhibitors provides valuable tools for studying the biology of CD38 and the therapeutic potential of NAD+ modulation. researchgate.netnih.gov

Table 2: CD38 Inhibition by 4-Amino-8-quinoline Carboxamide Analogs This table presents data for compounds structurally related to this compound to illustrate the potential for CD38 inhibition by this scaffold.

| Compound | Description | Human CD38 IC50 | Reference |

|---|---|---|---|

| 1a | Initial HTS Hit | 14 µM | researchgate.net |

| 1ah | Optimized 4-amino-2-methyl-8-quinolinecarboxamide analog | 0.13 µM | researchgate.net |

| 1ai | Optimized 4-amino-2-methyl-8-quinolinecarboxamide analog | 0.29 µM | researchgate.net |

Modulatory Effects on Neurotransmitter Systems (e.g., GABA)

There is currently no scientific literature available that describes the modulatory effects of this compound on neurotransmitter systems, including the GABAergic system.

Metabolic Pathways and Stability in Biological Systems

The metabolic fate and stability of a compound are critical to its pharmacological profile. While specific metabolic studies on this compound are not available, data from related 4-aminoquinolines provide valuable insights. The lipophilicity of the quinoline core and its substituents is a crucial factor for passing through biological membranes. nih.gov

Pharmacokinetic studies in mice with related 4-aminoquinoline antimalarial compounds demonstrate that this class of molecule can achieve desirable plasma exposure and biological half-lives. nih.gov For example, two lead compounds showed half-lives and exposure values similar to or greater than chloroquine, indicating favorable metabolic stability for in vivo applications. nih.gov The metabolism of such compounds typically involves cytochrome P450 (CYP) enzymes in the liver, leading to N-dealkylation of side chains or hydroxylation of the quinoline ring, although specific pathways for this exact substitution pattern have not been elucidated.

Table 3: Pharmacokinetic Properties of Selected 4-Aminoquinoline Analogs in Mice This table presents data for compounds structurally related to this compound to illustrate the general pharmacokinetic profile of this compound class.

| Compound | Half-life (t1/2) in hours | Plasma Exposure (AUC0-inf) in ng*h/mL | Reference |

|---|---|---|---|

| Chloroquine (CQ) | 15.8 | 3121 | nih.gov |

| Compound 4 | 15.6 | 2311 | nih.gov |

| Compound 18 | 11.5 | 4221 | nih.gov |

In Vitro Metabolic Stability

The in vitro metabolic stability of a compound, typically assessed using human liver microsomes, provides an early indication of its likely in vivo half-life. Studies on a variety of 4-aminoquinoline analogs have demonstrated a range of metabolic stabilities. For instance, in the presence of NADPH, chloroquine exhibits a relatively long half-life in human liver microsomes, whereas amodiaquine (B18356) is metabolized more rapidly. nih.gov

A study evaluating new 4-aminoquinoline derivatives found that their metabolic stability in human liver microsomes varied. nih.gov Some compounds displayed moderate stability, with half-lives falling between those of chloroquine and amodiaquine. nih.gov The metabolic stability of these compounds is a key factor in their potential as effective drug candidates. nih.gov The primary route of metabolism for many 4-aminoquinolines is N-dealkylation of the side chain. nih.gov

Given the structural similarities, it can be inferred that this compound would also undergo metabolism in human liver microsomes. The presence of a methyl group at the 2-position and a chlorine atom at the 8-position on the quinoline ring will influence its interaction with metabolic enzymes and thus its metabolic stability. The rate of metabolism would be dependent on the specific cytochrome P450 enzymes involved.

Identification of Major Metabolites

The primary metabolic pathway for 4-aminoquinoline drugs like chloroquine and amodiaquine is N-dealkylation of the side chain amino group. ucsf.edupharmgkb.org For amodiaquine, the principal metabolite formed is N-desethylamodiaquine, which itself possesses antimalarial activity. pharmgkb.orgnih.gov In fact, amodiaquine is often considered a prodrug for its active metabolite, desethylamodiaquine. taylorandfrancis.com Further metabolism to bis-desethylamodiaquine can also occur. asm.org

Similarly, chloroquine is metabolized to N-desethylchloroquine as its main metabolite. nih.gov Studies using human liver microsomes have confirmed that the primary metabolites of novel 4-aminoquinoline analogs often result from N-dealkylation reactions. ucsf.edu

Based on this well-established metabolic pattern for the 4-aminoquinoline class, it is highly probable that this compound would also undergo N-dealkylation at the 4-amino position. The specific metabolites would depend on the nature of the substituent on the amine. Assuming an ethyl group, the major metabolite would likely be the corresponding N-desethyl derivative. Other potential metabolic transformations could include hydroxylation on the quinoline ring or the methyl group, although N-dealkylation is typically the predominant route.

Role of Cytochrome P450 Enzymes

The metabolism of 4-aminoquinoline antimalarials is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. Extensive research has identified specific CYP isoforms responsible for the metabolism of amodiaquine and chloroquine.

For amodiaquine, CYP2C8 has been identified as the main hepatic enzyme responsible for its N-dealkylation to N-desethylamodiaquine. nih.govnih.govresearchgate.net The high affinity and turnover rate of amodiaquine N-deethylation make it a specific marker reaction for CYP2C8 activity. nih.govtaylorandfrancis.com Extrahepatic CYPs, such as CYP1A1 and CYP1B1, may also contribute to the metabolism of amodiaquine, forming other minor metabolites. nih.govresearchgate.net

The metabolism of chloroquine is also mediated by CYP enzymes, with CYP2C8, CYP3A4, and CYP2D6 being the main isoforms involved in the formation of N-desethylchloroquine. nih.gov

Given that CYP2C8 is the primary enzyme responsible for the metabolism of the structurally similar amodiaquine, it is highly probable that CYP2C8 would also play a significant role in the metabolism of this compound. The involvement of other CYP isoforms, such as those in the CYP3A and CYP2D families, cannot be ruled out and would require specific in vitro studies with recombinant human CYP enzymes to confirm. The development of quantitative structure-activity relationship (QSAR) models for the inhibition of various CYP isoforms by 4-aminoquinoline derivatives can aid in predicting the potential for drug-drug interactions. ajol.info

Computational Chemistry and Molecular Modeling Applications

In Silico Screening and Virtual Ligand Design

The 4-aminoquinoline (B48711) scaffold, of which 8-Chloro-2-methylquinolin-4-amine is a derivative, is a cornerstone in virtual ligand design and screening. mdpi.com This structural motif is prevalent in compounds with a wide range of biological activities. mdpi.com Computational chemists frequently use libraries of compounds containing this scaffold to search for potential inhibitors of various biological targets. For instance, chloroquine (B1663885), a well-known 4-aminoquinoline derivative, has been the subject of design efforts to create analogs with specific therapeutic properties, such as potential inhibitors for the SARS-CoV-2 main protease (Mpro). nih.gov In these studies, a series of new analogs are designed computationally, and their properties are predicted before selecting the most promising candidates for synthesis. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for understanding how a ligand like this compound might interact with a biological target at the atomic level. researchgate.net The goal is to predict the structure of the ligand-receptor complex and to use scoring functions to estimate the binding affinity. researchgate.net

Docking studies have been performed on 4-aminoquinoline derivatives against several important biological targets.

PBP2a (Penicillin-Binding Protein 2a): In the fight against Methicillin-Resistant Staphylococcus aureus (MRSA), PBP2a is a key target. biorxiv.org It confers resistance to β-lactam antibiotics. biorxiv.org Molecular docking studies on 4-aminoquinoline derivatives have explored their potential to inhibit this protein. mdpi.comresearchgate.net These studies help in understanding the structural basis for their antibacterial activity. mdpi.comresearchgate.net

PI3K/AKT/mTOR Pathway Proteins: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making its components prime targets for inhibitor design. nih.govnih.gov This pathway controls critical cellular processes like cell growth, proliferation, and survival. nih.gov Computational studies, including molecular docking, are used to identify novel molecules that can act as dual inhibitors of PI3K and mTOR, a strategy that can be more effective and less prone to resistance. nih.gov

GABAA Receptor: GABAA receptors are the primary targets for benzodiazepines and other drugs used to treat anxiety and related disorders. nih.gov These receptors are ligand-gated ion channels with multiple subunits (e.g., α, β, γ). nih.gov Docking studies on molecules targeting the GABAA receptor aim to understand their binding modes and selectivity for different receptor subtypes, which is crucial for designing agents with specific effects (e.g., anxiolytic without sedation). nih.gov

CD38 Enzyme: While specific docking studies of this compound with the CD38 enzyme are not prominently documented in the provided results, this enzyme is a known target in various diseases. Computational methods are generally applicable to explore potential interactions.

The analysis of docking results provides critical information on the strength of the interaction (binding affinity) and the specific molecular forces holding the complex together. For derivatives of 4-aminoquinoline, these interactions are key to their biological function. For example, in docking studies with PBP2a, the binding of active compounds was stabilized by a combination of hydrophobic interactions, hydrogen bonds, and halogen contacts. mdpi.comresearchgate.net

| Target Protein | Ligand (Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| PBP2a | 6-chlorocyclopentaquinolinamine | Not Specified | GLN521 | Hydrogen Bonding |

| TYR519, THR399 | Halogen Contacts | |||

| ALA601, ILE614 | Hydrophobic Interactions | |||

| PBP2a | 7-chlorophenylquinolinamine | Not Specified | GLN521 | Hydrogen Bonding |

| TYR519, THR399 | Halogen Contacts | |||

| ALA601, ILE614 | Hydrophobic Interactions | |||

| GABAA (α2β2γ2) | OXB2 (benzimidazole derivative) | -8.0 | Not Specified | Not Specified |

Table based on findings from studies on 4-aminoquinoline and related derivatives. mdpi.comresearchgate.netnih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netwalisongo.ac.id For 4-aminoquinoline derivatives, QSAR studies have been conducted to understand the structural features that contribute to their antimalarial activity. researchgate.netwalisongo.ac.id These models use various molecular descriptors calculated from the 2D or 3D structure of the compounds. researchgate.netwalisongo.ac.id

Commonly used descriptors in QSAR studies for these compounds include: researchgate.netwalisongo.ac.id

Electronic Descriptors: Dipole moment, atomic net charge, energies of the highest occupied molecular orbital (E HOMO) and lowest unoccupied molecular orbital (E LUMO).

Steric/Topological Descriptors: Surface area (SAG), surface area accessible (SAA).

Thermodynamic Descriptors: Hydration energy.

Physicochemical Descriptors: Polarizability, Log P (lipophilicity).

By establishing a statistically significant correlation, these models can be used to predict the activity of newly designed compounds before they are synthesized. researchgate.netwalisongo.ac.id

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico ADME prediction offers a rapid and cost-effective way to screen compounds early in the discovery process. nih.gov Various software and web-based tools (like SwissADME, pkCSM, and ADMETlab) are used to estimate key parameters. nih.gov

For a compound like this compound, a predictive ADME profile would typically include:

Absorption: Prediction of gastrointestinal absorption and permeability through biological barriers like the Caco-2 cell line model.

Distribution: Estimation of blood-brain barrier permeability, plasma protein binding, and volume of distribution. nih.gov

Metabolism: Identification of potential metabolic sites and the cytochrome P450 (CYP) isoforms likely responsible for its metabolism (e.g., CYP3A4, CYP2D6). nih.gov

Excretion: Prediction of the primary routes of elimination from the body. nih.gov

These predictions help in identifying potential liabilities, such as poor absorption or rapid metabolism, that could terminate the development of a drug candidate. nih.gov

In Silico Toxicity Prediction and Risk Assessment

Assessing the potential toxicity of a compound early on is crucial. In silico toxicology models use the chemical structure of a molecule to predict its likelihood of causing various toxic effects, such as mutagenicity, carcinogenicity, or organ toxicity. nih.gov Software like Toxtree can classify compounds based on their structure and identify structural alerts—specific chemical substructures known to be associated with toxicity. nih.gov For instance, a compound might be classified according to Cramer rules, which provides a preliminary assessment of its toxicological risk. nih.gov These predictive models analyze the molecule for risks of genotoxic or non-genotoxic carcinogenicity, helping to prioritize safer compounds for further development. nih.gov

Advanced Research Methodologies and Analytical Characterization

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H-NMR Spectroscopy: Proton NMR (¹H-NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The predicted ¹H-NMR spectrum of 8-Chloro-2-methylquinolin-4-amine would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the amine protons, and the methyl group protons.

Interactive Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | ~2.5 | Singlet | 3H |

| H3 | ~6.5 | Singlet | 1H |

| H5 | ~7.8 | Doublet | 1H |

| H6 | ~7.4 | Triplet | 1H |

| H7 | ~7.6 | Doublet | 1H |

| NH₂ | ~5.0-6.0 | Broad Singlet | 2H |

Note: Predicted data is generated by computational algorithms and may differ from experimental values.

¹³C-NMR Spectroscopy: Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound would give a distinct signal in the ¹³C-NMR spectrum.

Interactive Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C-CH₃) | ~158 |

| C3 | ~100 |

| C4 (C-NH₂) | ~150 |

| C4a | ~148 |

| C5 | ~125 |

| C6 | ~128 |

| C7 | ~122 |

| C8 (C-Cl) | ~130 |

| C8a | ~145 |

| CH₃ | ~25 |

Note: Predicted data is generated by computational algorithms and may differ from experimental values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bonds of the amine group, C-H bonds of the methyl and aromatic groups, C=N and C=C bonds of the quinoline ring, and the C-Cl bond.

Interactive Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400-3300 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Methyl) | 2950-2850 | Medium |

| C=N Stretch (Quinoline) | 1620-1580 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Strong |

| C-Cl Stretch | 800-600 | Strong |

Note: Predicted data is generated by computational algorithms and may differ from experimental values.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a highly accurate technique used to determine the elemental composition and exact mass of a molecule. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₉ClN₂), HR-MS would provide a precise mass-to-charge ratio (m/z) of the molecular ion.

Interactive Table 4: Predicted HR-MS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₀ClN₂⁺ | 193.0527 |

Note: The calculated m/z is for the most abundant isotopes of each element.

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography is a key method for assessing the purity and monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

While specific HPLC methods for this compound are not documented in the literature, general reversed-phase HPLC methods are widely applicable for the analysis of quinoline derivatives. These methods are crucial for determining the purity of a synthesized batch of the compound and for monitoring the progress of a chemical reaction to determine the consumption of reactants and the formation of products.

A typical reversed-phase HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient of the organic solvent would be optimized to achieve good separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the quinoline ring system.

Advanced Biophysical Techniques for Target Interaction Studies

Understanding how a small molecule interacts with its biological target is a cornerstone of drug discovery. Although no specific biophysical studies for this compound have been reported, several advanced techniques are commonly employed to characterize such interactions. These methods can provide information on binding affinity, kinetics, and the thermodynamic profile of the interaction.

Commonly used biophysical techniques include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. It provides kinetic data, including association (k_on) and dissociation (k_off) rates, from which the binding affinity can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand- or protein-observed NMR experiments can be used to confirm binding, determine the binding site on the protein, and in some cases, calculate the binding affinity.

X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of the small molecule bound to its protein target, offering detailed insights into the specific molecular interactions that govern binding.

The application of these techniques would be essential to elucidate the mechanism of action of this compound and to guide any future drug development efforts.

Crystallographic Studies for Structural Elucidation

While no co-crystal structures of this compound in complex with a biological target are available, a crystallographic study has been conducted on the closely related compound, 8-Chloro-2-methylquinoline , which lacks the 4-amino group. This study provides valuable information about the fundamental geometry and packing of this quinoline scaffold. nih.gov

The crystal structure of 8-Chloro-2-methylquinoline was determined by X-ray diffraction. The compound crystallizes in the orthorhombic space group. nih.gov The crystal packing is characterized by π–π stacking interactions between the heterocyclic and aromatic rings of adjacent molecules, with a centroid–centroid distance of 3.819 Å. nih.gov

Table 1: Crystallographic Data for 8-Chloro-2-methylquinoline nih.gov

| Parameter | Value |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.62 |

| Crystal System | Orthorhombic |

| Space Group | P |

| a (Å) | 12.7961 (9) |

| b (Å) | 5.0660 (4) |

| c (Å) | 13.1181 (9) |

| V (ų) | 850.38 (11) |

| Z | 4 |

| Temperature (K) | 173 |

Preclinical Investigations and Translational Research

In Vivo Efficacy Studies in Relevant Animal Models

The primary goal of in vivo efficacy studies is to determine whether a compound's effects observed in vitro translate to a living organism. These studies are conducted in animal models that mimic human diseases.

Proof-of-Concept Studies in Disease Models

For a compound like 8-Chloro-2-methylquinolin-4-amine, which belongs to a class of molecules known for a wide range of biological activities, proof-of-concept studies would be designed based on its initial in vitro screening results. For instance, many quinoline (B57606) derivatives have been investigated for their antiproliferative and antimalarial properties.

While direct in vivo efficacy studies on this compound are not publicly documented, research on analogous compounds provides a framework. For example, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, known as MG3, has demonstrated significant in vivo activity in rodent models of malaria (P. berghei, P. chabaudi, and P. yoelii). mdpi.com These studies are crucial in establishing the compound's potential therapeutic utility and provide the foundational data for further development. Similarly, substituted quinolines have been tested for their ability to inhibit tumor cell metabolism and proliferation in various cancer cell lines in vitro, which would be a prerequisite for any subsequent in vivo anticancer studies. nih.gov

Pharmacokinetic Assessments

Pharmacokinetics (PK) is the study of how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). These assessments are vital for understanding a compound's behavior in a biological system.

Oral Bioavailability Studies

Oral bioavailability is a key parameter that determines the fraction of an orally administered drug that reaches the systemic circulation unchanged. For a compound to be a viable oral medication, it must be well-absorbed from the gastrointestinal tract and withstand first-pass metabolism in the liver.

Studies on related 4-aminoquinoline (B48711) derivatives have highlighted the importance of this parameter. For instance, the antimalarial compound MG3, a derivative of 4-amino-7-chloroquinoline, was found to possess excellent oral bioavailability in preclinical studies. mdpi.com This characteristic is a significant advantage for developing patient-friendly treatment regimens. The assessment of oral bioavailability typically involves administering the compound to animal models and measuring its concentration in blood plasma over time.

Clearance Rate Determinations

The clearance rate of a compound refers to the volume of plasma from which the substance is completely removed per unit of time. It is a measure of the body's efficiency in eliminating the compound. A high clearance rate may necessitate more frequent administration to maintain therapeutic concentrations. The determination of clearance rates is a standard component of preclinical pharmacokinetic profiling and is essential for designing future clinical trials.

Preliminary Safety and Toxicology Research

The evaluation of a compound's safety and toxicity is a cornerstone of preclinical research. This process involves a tiered approach, starting with in vitro assays and progressing to in vivo studies. The focus at this stage is on identifying potential hazards and understanding the methodologies used for this assessment.

In Vitro and In Vivo Toxicity Assays (general methodologies)

A variety of standardized assays are employed to assess the toxic potential of new chemical entities. These tests are designed to identify a range of adverse effects, from general cytotoxicity to specific organ damage.

In Vitro Toxicity Assays: These initial screens are conducted on cells or cellular components and provide a rapid and cost-effective way to identify potential toxicity. Common in vitro methods include:

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess cell viability by measuring the metabolic activity of cells. nih.gov A decrease in metabolic activity in the presence of the compound indicates a cytotoxic effect.

Genotoxicity Assays: These assays determine if a compound can damage genetic material (DNA). The Ames test, which uses bacteria to test for gene mutations, and in vitro micronucleus tests on mammalian cells are common examples.

hERG Channel Assay: This assay is crucial for assessing the potential for a compound to cause cardiac arrhythmias by blocking the hERG potassium ion channel. nuvisan.com

In Vivo Toxicity Assays: Following in vitro testing, compounds are evaluated in animal models to understand their toxic effects in a whole organism. These studies are conducted under strict ethical guidelines and provide data on systemic toxicity. Methodologies include:

Acute Toxicity Studies: These studies involve the administration of a single, high dose of the compound to determine its immediate adverse effects and the median lethal dose (LD50).

Repeat-Dose Toxicity Studies: Animals are given repeated doses of the compound over a specific period (e.g., 28 or 90 days) to evaluate the effects of long-term exposure. These studies monitor a wide range of parameters, including clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs.

Safety Pharmacology Studies: These studies investigate the potential adverse effects of a compound on vital physiological functions, such as the cardiovascular, respiratory, and central nervous systems. nuvisan.com

The following table summarizes the general methodologies used in preclinical toxicology research:

Table 1: General Methodologies in Preclinical Toxicology Research| Assay Type | Methodology | Purpose |

|---|---|---|

| In Vitro | ||

| Cytotoxicity | MTT Assay, Neutral Red Uptake, LDH Assay | To assess cell viability and identify cytotoxic potential. |

| Genotoxicity | Ames Test, In Vitro Micronucleus Test | To evaluate the potential of a compound to damage DNA. |

| Cardiotoxicity | hERG Channel Assay | To screen for the risk of drug-induced cardiac arrhythmias. |

| In Vivo | ||

| Acute Toxicity | Single high-dose administration in animal models | To determine immediate adverse effects and LD50. |

| Repeat-Dose Toxicity | Daily administration over an extended period | To evaluate the effects of long-term exposure on various organs and systems. |

Future Perspectives and Research Directions

Rational Design of Next-Generation 8-Chloro-2-methylquinolin-4-amine Analogs

The rational design of next-generation analogs of this compound is a key strategy to enhance its therapeutic potential. This approach relies on a deep understanding of its structure-activity relationships (SAR) to guide the synthesis of new derivatives with improved efficacy and selectivity.

Recent studies on related quinoline (B57606) derivatives have highlighted the importance of specific substitutions on the quinoline ring for biological activity. For instance, in the realm of anticancer research, the introduction of various substituents on the quinoline core has been shown to modulate activity against different cancer cell lines. nih.govnih.gov A hybrid pharmacophore approach, combining the 4-aminoquinoline (B48711) scaffold with other active moieties, has yielded compounds with enhanced and more selective anticancer effects. nih.gov For example, linking the 4-piperazinylquinoline system with an isatin (B1672199) ring has produced hybrids with significant growth inhibition of cancer cells over non-cancer cells. mdpi.com

Furthermore, the exploration of 2,4-disubstituted quinoline derivatives has been reported to be vital for developing new anticancer agents. eurekaselect.com The substitution at the C-4 position of the quinoline ring, in particular, has been a focal point for designing novel therapeutic agents. These findings provide a strong foundation for the rational design of this compound analogs. Future research should systematically explore substitutions at various positions of the quinoline ring to build a comprehensive SAR profile. This will involve the synthesis and biological evaluation of a library of analogs with diverse chemical functionalities.

Combination Therapy Strategies

The complexity of diseases like cancer often necessitates the use of combination therapies to achieve better treatment outcomes and overcome drug resistance. Investigating the synergistic potential of this compound and its future analogs with existing therapeutic agents is a promising research direction.

Studies on other 4-aminoquinoline derivatives, such as chloroquine (B1663885), have demonstrated significant synergistic effects when combined with other anticancer treatments. For instance, chloroquine has been shown to potentiate the cancer cell-killing effects of radiation and Akt inhibitors. nih.gov Similarly, novel 4-aminoquinoline derivatives have shown high potentiation of their anticancer effects when combined with agents like bortezomib (B1684674) or monastrol. nih.gov These findings suggest that this compound analogs could also enhance the efficacy of current standard-of-care therapies.

Future research should focus on identifying the most effective combination strategies. This would involve high-throughput screening of the compound and its analogs in combination with a panel of approved drugs across various cancer cell lines. Mechanistic studies to understand the basis of any observed synergy will also be crucial for the clinical translation of these combination therapies.

Exploration of Novel Therapeutic Targets

While quinoline derivatives have been traditionally associated with antimalarial activity, recent research has unveiled a broader spectrum of biological targets. A key area of future investigation for this compound is the identification and validation of novel therapeutic targets.

The quinoline scaffold has been implicated in the modulation of several key signaling pathways involved in cancer progression. Receptors such as c-Met, vascular endothelial growth factor (VEGF) receptor, and epidermal growth factor (EGF) receptor are pivotal targets in carcinogenic pathways, and quinoline-based molecules have shown potential in modulating their activity. nih.gov The versatility of the quinoline nucleus allows it to interact with a wide range of biological molecules, including kinases, which are critical in cancer signaling. nih.gov

A functional proteomics approach has identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs in the human purine (B94841) binding proteome. plos.org This highlights the potential for this compound and its derivatives to have unexpected yet therapeutically relevant targets. Future research should employ modern chemical biology and proteomic techniques to systematically screen for the molecular targets of this compound, which could open up new therapeutic applications.

Development of Targeted Delivery Systems

Enhancing the therapeutic index of a drug candidate often involves the development of targeted delivery systems that can selectively deliver the active compound to the site of action, thereby minimizing off-target effects. For this compound, this represents a significant and largely unexplored area of research.

While specific targeted delivery systems for this compound have not yet been reported, research on other quinoline-based compounds provides a clear roadmap. For instance, a novel isoquinoline (B145761) derivative has been successfully encapsulated in transferrin-conjugated liposomes for targeted delivery to tumor cells that overexpress the transferrin receptor. plos.org This approach led to superior antitumor activity compared to the free drug. plos.org

Future efforts should focus on developing similar targeted delivery strategies for this compound and its potent analogs. This could involve conjugation to targeting ligands such as antibodies or small molecules that recognize specific receptors on diseased cells, or encapsulation within nanoparticles or liposomes. Such systems could significantly improve the therapeutic window of these compounds.

Applications in Chemical Biology and Probe Development

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable tools in chemical biology for the study of fundamental biological processes. The development of this compound into a chemical probe could enable the dissection of complex biological pathways.

A notable example is the development of a quinoline derivative as a highly selective in vivo chemical probe to study the biology of the monocarboxylate transporter 4 (MCT4), a protein involved in cancer metabolism. The structural and electronic properties of quinolines make them suitable scaffolds for designing probes with high affinity and selectivity for their targets.

Future research should aim to develop analogs of this compound that can be functionalized with reporter tags (e.g., fluorescent dyes, biotin) without compromising their biological activity. Such probes would be invaluable for target identification, validation, and imaging studies, providing deeper insights into the mechanisms of action of this class of compounds and the biological systems they modulate.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。